molecular formula C16H19N3O B11813778 2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11813778
M. Wt: 269.34 g/mol
InChI Key: DHBNHRZPKIEJQI-UHFFFAOYSA-N
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Description

2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrole ring, a pyridine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields a primary alcohol.

Scientific Research Applications

2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
  • Pyrrothiogatain

Uniqueness

2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

2-[2-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C16H19N3O/c1-12-7-8-13(2)19(12)16-14(5-3-9-17-16)15-6-4-10-18(15)11-20/h3,5,7-9,11,15H,4,6,10H2,1-2H3

InChI Key

DHBNHRZPKIEJQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC=N2)C3CCCN3C=O)C

Origin of Product

United States

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